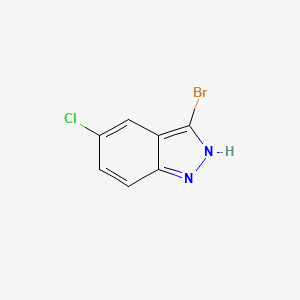

3-Bromo-5-chloro-1H-indazole

描述

Significance of Indazole Derivatives as Privileged Heterocycles in Medicinal Chemistry and Drug Discovery

The indazole scaffold is a cornerstone in the development of new therapeutic agents. pnrjournal.comresearchgate.net Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, anticancer properties. nih.govresearchgate.net The versatility of the indazole ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. nih.gov

Several FDA-approved drugs incorporate the indazole motif, underscoring its clinical importance. rsc.orgrsc.org For instance, Pazopanib, a multi-kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, features an indazole core. nih.govpnrjournal.com Similarly, Entrectinib, an anticancer agent targeting specific genetic mutations, is also an indazole derivative. nih.govpnrjournal.com The success of these and other indazole-based drugs has solidified the scaffold's status as a privileged heterocycle in drug discovery.

The following table provides a glimpse into the diverse applications of indazole derivatives in medicine:

| Drug Name | Therapeutic Area | Mechanism of Action |

| Pazopanib | Oncology | Multi-kinase inhibitor |

| Entrectinib | Oncology | ALK, ROS1, and TRK inhibitor |

| Axitinib | Oncology | Tyrosine kinase inhibitor |

| Benzydamine | Anti-inflammatory | Non-steroidal anti-inflammatory drug |

| Granisetron | Anti-emetic | 5-HT3 receptor antagonist |

Overview of Halogenated Indazoles in Advanced Chemical Synthesis and Functionalization

The introduction of halogen atoms onto the indazole ring significantly enhances its synthetic utility. chim.itnih.gov Halogenated indazoles, such as those containing bromine or chlorine, serve as versatile intermediates for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions. chim.itrsc.org These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the introduction of a wide range of substituents at specific positions on the indazole core. mdpi.comresearchgate.net

The presence of halogens activates the molecule for nucleophilic aromatic substitution (SNAr) reactions, providing another avenue for functionalization. acs.org This reactivity is crucial for building molecular complexity and accessing a diverse library of compounds for biological screening. rasayanjournal.co.in The ability to selectively introduce different halogens at various positions further expands the synthetic possibilities. nih.gov For instance, the differential reactivity of bromine and chlorine can be exploited for sequential, site-selective modifications.

Specific Research Context of 3-Bromo-5-chloro-1H-indazole within Contemporary Indazole Chemistry

Within the vast family of halogenated indazoles, this compound has emerged as a key building block in contemporary chemical research. chemicalbook.com Its specific substitution pattern, with a bromine atom at the 3-position and a chlorine atom at the 5-position, offers distinct advantages for synthetic chemists. The bromine at C-3 is particularly susceptible to a variety of cross-coupling reactions, making it an ideal handle for introducing diverse functionalities. nih.gov

Recent studies have highlighted the utility of this compound in the synthesis of compounds with potential therapeutic applications. For example, it has been used as a starting material in the development of novel kinase inhibitors and other targeted therapies. nih.gov The synthesis of this compound itself has been a subject of research, with efforts focused on developing efficient and scalable methods. One approach involves the bromination of 5-chloro-1H-indazole. google.com

The strategic placement of the two halogen atoms allows for a stepwise and regioselective functionalization of the indazole scaffold. This controlled approach is highly valuable in the construction of complex molecules with precisely defined structures, a critical aspect of modern drug design and discovery.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-5-chloro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZOMWYZWTZTEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646256 | |

| Record name | 3-Bromo-5-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-43-7 | |

| Record name | 3-Bromo-5-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-chloro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization Techniques for Structural Elucidation in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-Bromo-5-chloro-1H-indazole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework.

¹H NMR spectroscopy reveals the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For an indazole derivative, the chemical shifts (δ) of the aromatic protons are particularly diagnostic. The substitution pattern on the benzene (B151609) ring of this compound dictates the observed splitting patterns (e.g., singlets, doublets, triplets) and coupling constants (J), allowing for the unambiguous assignment of the halogen substituents' positions. The proton on the nitrogen atom (N-H) of the indazole ring typically appears as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange experiments.

While specific experimental data for this compound is not publicly available, the analysis of related structures provides insight into the expected spectral features. For example, studies on other halogenated or substituted indazoles are used to predict and interpret the spectra of new analogues. researchgate.netnih.gov The analysis of various nitro-1H-indazoles demonstrates how the position of a substituent dramatically influences the chemical shifts of the ring protons and carbons, a principle that is directly applicable to the identification of this compound from its potential isomers. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Indazole Derivative (Note: This table is illustrative and based on general knowledge of similar compounds, as specific data for this compound is not available in the cited literature.)

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-4 | 7.5 - 7.8 | 120 - 125 |

| H-6 | 7.2 - 7.5 | 125 - 130 |

| H-7 | 7.8 - 8.1 | 110 - 115 |

| NH | 12.0 - 14.0 (broad) | - |

| C-3 | - | 135 - 140 |

| C-3a | - | 140 - 145 |

| C-4 | - | 120 - 125 |

| C-5 | - | 128 - 133 |

| C-6 | - | 125 - 130 |

| C-7 | - | 110 - 115 |

| C-7a | - | 145 - 150 |

Chemical shifts are highly dependent on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a newly synthesized compound. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the calculation of a unique elemental formula, distinguishing it from other formulas with the same nominal mass.

For this compound (C₇H₄BrClN₂), HRMS would be used to verify its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster in the mass spectrum, providing further confirmation of the compound's identity. The monoisotopic mass of a related isomer, 5-bromo-3-chloro-1H-indazole, is calculated to be 229.92464 Da. uni.lu HRMS analysis would be expected to yield a value extremely close to this, thereby validating the elemental composition.

Table 2: Predicted HRMS Data for C₇H₄BrClN₂ Isomers (Based on predicted data for the related isomer 5-bromo-3-chloro-1H-indazole) uni.lu

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₇H₅BrClN₂⁺ | 230.93192 |

| [M+Na]⁺ | C₇H₄BrClN₂Na⁺ | 252.91386 |

| [M-H]⁻ | C₇H₃BrClN₂⁻ | 228.91736 |

M represents the parent molecule. The values are for the most abundant isotopes.

X-ray Crystallography for Solid-State Structural Analysis

While NMR and HRMS confirm the chemical formula and connectivity of atoms, X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise positions of each atom in the crystal lattice.

While a specific crystal structure for this compound has not been reported in the searched literature, the structures of many other substituted indazoles have been determined using this method. For instance, the crystal structure of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole was established by single-crystal X-ray analysis, confirming the connectivity and revealing details about the crystal packing. researchgate.net Such studies underscore the power of X-ray crystallography to provide ultimate proof of structure for complex heterocyclic systems. researchgate.netacs.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-bromo-3-chloro-1H-indazole |

| 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole |

| 3-Bromo-4-chloro-5-methyl-1H-indazole |

| 3-chloro-1H-indazol-5-amine |

| 4-nitro-1H-indazoles |

| 5-nitro-1H-indazoles |

| 6-nitro-1H-indazoles |

Reaction Mechanisms and Computational Chemistry Studies of 3 Bromo 5 Chloro 1h Indazole Derivatives

Mechanistic Investigations of Electrophilic and Nucleophilic Substitution Reactions

The indazole core, a bicyclic aromatic heterocycle, is a prominent scaffold in medicinal chemistry. The reactivity of this system is dictated by the interplay of the fused benzene (B151609) and pyrazole (B372694) rings. In the case of 3-bromo-5-chloro-1H-indazole, the electronic properties of the halogen substituents further influence its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution: The classical mechanism for electrophilic aromatic substitution on benzene and its derivatives proceeds through an arenium ion intermediate. researchgate.net However, the reactivity of polybenzenoid hydrocarbons can involve addition-elimination pathways. researchgate.net For indazoles, electrophilic substitution typically occurs at the C3, C5, and C7 positions, with the regioselectivity being influenced by the directing effects of the substituents and the reaction conditions. For instance, bromination of activated aromatic compounds can be achieved using a mixture of solid NaBr and KNO3 in an acidified organic solvent–water mixture, which generates bromine in situ. researchgate.net The functionalization of the indole (B1671886) ring system, a related heterocyclic system, highlights the challenges in controlling regioselectivity due to the differing nucleophilicity of the pyrrole (B145914) and benzene rings. nih.gov

Nucleophilic Substitution: Nucleophilic substitution reactions on the indazole ring can be complex. For instance, the reaction of 2,6-dichlorobenzonitrile (B3417380) with hydrazine (B178648) hydrate (B1144303) to form a 3-aminoindazole derivative shows that both chloro groups can react, leading to a mixture of regioisomers. semanticscholar.org The solvent plays a crucial role in the regioselectivity of such reactions. semanticscholar.org Studies on 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) have revealed a stepwise nucleophilic substitution pathway that occurs at three different centers of the seleniranium intermediate. mdpi.com This highlights the potential for complex mechanistic pathways in related heterocyclic systems.

Regioselectivity Control in Indazole Synthesis and Functionalization

Controlling the regioselectivity of reactions involving the indazole scaffold is a critical aspect of synthesizing specifically functionalized derivatives for various applications.

N-Alkylation: Direct N-alkylation of 1H-indazoles often results in a mixture of N1 and N2-substituted products. beilstein-journals.orgnih.govbeilstein-journals.org However, specific reaction conditions can favor one isomer over the other. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has been shown to be a promising system for N1-selective indazole alkylation. beilstein-journals.org Conversely, different conditions can lead to preferential N2-alkylation. A study on methyl 5-bromo-1H-indazole-3-carboxylate demonstrated that highly regioselective N1- and N2-alkylation can be achieved from the same starting materials by modifying the reaction conditions. beilstein-journals.orgnih.govbeilstein-journals.org

C-Functionalization: Regioselective functionalization of the carbon atoms of the indazole ring is also a significant area of research. Halogenation, particularly the introduction of bromine or iodine at the C3 position, is a common strategy to create a handle for further metal-catalyzed cross-coupling reactions. chim.it N-bromosuccinimide (NBS) is widely used for the regioselective bromination of the C3 position of the indazole system. chim.it Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are then employed to introduce various substituents at this position. For instance, 5-bromo-1H-indazol-3-amine can be coupled with different boronic acid esters to yield 3,5-disubstituted indazole derivatives. nih.gov

The following table summarizes some examples of regioselective reactions on indazole derivatives:

| Starting Material | Reagents and Conditions | Product(s) | Regioselectivity |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide, NaH, DMF | Methyl 5-bromo-1-isopropyl-1H-indazole-3-carboxylate and Methyl 5-bromo-2-isopropyl-2H-indazole-3-carboxylate | Mixture of N1 and N2 isomers beilstein-journals.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Cesium carbonate, tosylate, dioxane, 90 °C | Methyl 5-bromo-1-alkyl-1H-indazole-3-carboxylate | Predominantly N1-substituted nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Triphenylphosphine, DEAD, methanol, THF, 50 °C | Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate | Predominantly N2-substituted beilstein-journals.org |

| 5-Bromo-1H-indazol-3-amine | Substituted boronic acid esters, Pd catalyst, Cs2CO3, 1,4-dioxane/H2O, 90 °C | 5-Aryl-1H-indazol-3-amine derivatives | C5-arylation nih.gov |

| 1H-Indazole | N-bromosuccinimide, MeCN | 3-Bromo-1H-indazole | C3-bromination chim.it |

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, including the complex reactivity and biological activity of this compound derivatives.

Density Functional Theory (DFT) for Electronic Structure, Reactivity Predictions, and Mechanistic Insights

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. dergipark.org.tr By calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT can provide insights into the kinetic stability and chemical reactivity of a compound. nih.gov A larger HOMO-LUMO energy gap generally implies higher stability and lower reactivity. nih.gov

DFT calculations have been instrumental in elucidating the mechanisms of regioselective N-alkylation of indazoles. For methyl 5-bromo-1H-indazole-3-carboxylate, DFT studies suggest that a chelation mechanism involving a cesium cation leads to the formation of N1-substituted products, while other non-covalent interactions drive the formation of N2-products. beilstein-journals.orgnih.govbeilstein-journals.org Natural Bond Orbital (NBO) analyses, which calculate partial charges and Fukui indices, further support these proposed reaction pathways. nih.gov

DFT has also been used to study the electronic properties of various indazole derivatives to predict their potential as corrosion inhibitors and for their biological activity. dergipark.org.trdntb.gov.ua

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of conformational changes and the interactions between a ligand and its biological target over time. These simulations are crucial for understanding the stability of ligand-protein complexes and for predicting binding affinities. nih.gov

In the context of indazole derivatives, MD simulations have been employed to investigate the stability of these compounds when bound to their target enzymes. For example, the binding of 3-chloro-6-nitro-1H-indazole derivatives to the Leishmania trypanothione (B104310) reductase enzyme was studied using MD simulations, which showed that the complex remained in a stable equilibrium. nih.gov Similarly, MD simulations of indazole derivatives as HIF-1α inhibitors have demonstrated good binding efficiency and stability in the active site of the protein. nih.gov These studies provide valuable information for the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govnih.gov

3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have been performed to identify the structural features that influence their inhibitory potency. nih.gov The resulting steric and electrostatic contour maps provide a structural framework for designing new inhibitors with improved activity. nih.gov Similarly, QSAR models have been developed to describe the antimicrobial properties of triazolothiadiazine compounds, a related class of heterocyclic compounds. nih.gov These models often incorporate descriptors related to connectivity, electronegativity, polarizability, and van der Waals properties. nih.gov

Biological Activity and Mechanistic Insights of 3 Bromo 5 Chloro 1h Indazole and Its Derivatives

Anti-Cancer and Anti-Proliferative Activitiesontosight.aiontosight.aiontosight.ai

The indazole ring is a well-established scaffold in the design of anti-cancer agents, with several derivatives having been approved for clinical use. rsc.org The inherent properties of this heterocyclic system allow for structural modifications that can be tailored to interact with specific biological targets involved in cancer progression. Research has demonstrated that derivatives of bromo- and chloro-substituted indazoles possess anti-proliferative properties against various cancer cell lines. ontosight.aiontosight.ai

Inhibition of Kinase Targets (e.g., Tyrosine Kinase, Akt)

A primary mechanism through which indazole derivatives exert their anti-cancer effects is the inhibition of protein kinases, enzymes that are often dysregulated in cancer. researchgate.net Kinases play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. The indazole scaffold serves as a potent pharmacophore for designing inhibitors that can compete with ATP at the kinase binding site.

Research into 3,5-disubstituted 7-azaindoles, a related heterocyclic core, has shown that modifications at these positions are critical for developing potent inhibitors of Tropomyosin-related kinase A (TrkA), a receptor tyrosine kinase. nih.gov Similarly, other indazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another key tyrosine kinase involved in angiogenesis. researchgate.net While studies may not focus exclusively on the 3-bromo-5-chloro substitution, the principle remains that the indazole core is a privileged structure for kinase inhibition, with specific substitutions dictating the selectivity and potency against targets like TrkA, VEGFR-2, and others. researchgate.netnih.gov

Apoptosis Induction and Cell Cycle Modulation Pathways

Inducing apoptosis, or programmed cell death, is a key strategy in cancer therapy. Derivatives of the indazole scaffold have been shown to effectively trigger this process in cancer cells. For instance, a study on various indazole derivatives identified a compound, 2f, that demonstrated potent growth-inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM. rsc.org This compound was found to dose-dependently promote apoptosis in 4T1 breast cancer cells. The mechanism was linked to the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. rsc.org

Further studies on 1H-indazole-3-amine derivatives, synthesized from a 5-bromo-1H-indazol-3-amine precursor, also confirmed their ability to induce apoptosis and modulate the cell cycle. mdpi.com One specific derivative, compound 6o, exhibited a strong inhibitory effect against the K562 chronic myeloid leukemia cell line. mdpi.com

Table 1: Anti-Proliferative Activity of Indazole Derivative 6o

| Cell Line | Description | IC₅₀ (µM) |

|---|---|---|

| K562 | Human Chronic Myeloid Leukemia | 5.15 mdpi.com |

| A549 | Human Lung Cancer | >50 |

| PC-3 | Human Prostate Cancer | >50 |

| Hep-G2 | Human Hepatoma | >50 |

| HEK-293 | Human Embryonic Kidney (Normal) | 33.2 mdpi.com |

Investigations into p53/MDM2 Pathway Modulation

The p53 tumor suppressor protein is a critical regulator of cell growth and apoptosis, and its activity is often suppressed in cancer cells through interaction with its negative regulator, MDM2. mdpi.comacs.org Disrupting the p53-MDM2 interaction is a promising therapeutic strategy to reactivate p53 and eliminate cancer cells.

Research has confirmed that specific indazole derivatives can modulate this pathway. mdpi.com The active compound 6o, derived from a 5-bromo-indazole structure, was investigated for its effect on the p53/MDM2 pathway in K562 cells. researchgate.netmdpi.com Western blot analysis revealed that treatment with this compound led to an upregulation of p53 protein expression and a concurrent reduction in MDM2 protein levels. mdpi.com This evidence suggests that the compound may function by inhibiting the interaction between p53 and MDM2, leading to p53 stabilization and the subsequent induction of apoptosis. mdpi.com

Antimicrobial Activities (Antibacterial, Antifungal, Antiprotozoal)ontosight.airesearchgate.net

The indazole scaffold is not only relevant in oncology but also shows significant promise in the development of new antimicrobial agents. Derivatives have demonstrated a range of activities, including antibacterial, antifungal, and antiprotozoal effects. ontosight.aiontosight.aisci-hub.se The halogen substitutions at the C3 and C5 positions can be crucial for the potency and spectrum of this activity.

Mechanism of Action Studies Against Specific Microbial Targets (e.g., SAH/MTA Nucleosidase)

A key target for novel antibacterial agents is the S-adenosylhomocysteine/5'-methylthioadenosine (SAH/MTA) nucleosidase. sci-hub.seacs.org This enzyme is crucial for bacterial metabolism and quorum sensing, and it is absent in mammals, making it an attractive and selective target. sci-hub.seacs.org Indazole derivatives have been identified as potent inhibitors of this enzyme. One study detailed the development of a 5-nitroindazole (B105863) derivative that potently inhibited SAH/MTA nucleosidase with an IC₅₀ of 1.6 nM and demonstrated growth inhibition against several pathogenic bacteria. sci-hub.se

Another well-validated bacterial target is DNA gyrase (GyrB), an enzyme essential for DNA replication. nih.govacs.org Indazole derivatives have been discovered as a novel class of GyrB inhibitors, showing excellent activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.orgresearchgate.net

Table 2: Antimicrobial Activity of Indazole-Based SAH/MTA Nucleosidase Inhibitor (Compound 22)

| Pathogenic Species | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Neisseria meningitidis | < 10 sci-hub.se |

| Streptococcus pneumoniae | < 10 sci-hub.se |

| Streptococcus pyogenes | < 10 sci-hub.se |

Structure-Guided Design for Potent Antimicrobial Agents

The development of potent indazole-based antimicrobial agents has been significantly accelerated by structure-guided design methodologies. acs.orgnih.govacs.org By leveraging X-ray crystal structures of target enzymes complexed with inhibitor molecules, researchers can rationally design new derivatives with improved potency and optimized pharmacokinetic properties.

For example, using 5-aminoindazole (B92378) as a starting scaffold, a structure-based design approach led to the development of low nanomolar inhibitors of SAH/MTA nucleosidase with broad-spectrum antimicrobial activity. acs.orgresearchgate.net This strategy resulted in a remarkable 6000-fold increase in potency. acs.org Similarly, the discovery of indazole derivatives as GyrB inhibitors was advanced by using the X-ray crystal structure of the enzyme's active site to guide the optimization of the chemical structure for better binding and improved cell penetration. nih.govresearchgate.netcardiff.ac.uk These approaches exemplify how the foundational 3-bromo-5-chloro-1H-indazole structure can be systematically modified to create highly effective and selective antimicrobial agents.

Anti-inflammatory Properties and Cyclooxygenase (COX-2) Enzyme Interaction Studies

Derivatives of the indazole scaffold are recognized for their potential anti-inflammatory effects. researchgate.netnih.gov The primary mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. nih.govnih.gov COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a significant role in inflammatory pathways. nih.gov Consequently, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.govnih.gov

Research into indazole-based compounds has explored their capacity to act as selective COX-2 inhibitors. While specific studies focusing solely on this compound are not extensively detailed in the provided literature, the broader class of indazole derivatives has been a subject of investigation for treating inflammatory disorders. researchgate.netresearchgate.net The structural features of the indazole ring allow it to serve as a core for designing molecules that can fit into the active site of the COX-2 enzyme. The development of indazole derivatives as anti-inflammatory agents continues to be an active area of research, aiming to identify compounds with high potency and selectivity for the COX-2 enzyme. researchgate.net

Other Pharmacological Activities Under Investigation (e.g., Anti-HIV, Anti-diabetes, Anti-osteoporosis)

Beyond anti-inflammatory action, the this compound scaffold and its derivatives are being explored for a variety of other therapeutic applications. nih.govresearchgate.net

Anti-HIV Activity

The fight against Human Immunodeficiency Virus (HIV) has benefited from the development of drugs containing heterocyclic scaffolds, including indazole. nih.govresearchgate.net Indazole derivatives have been identified as possessing anti-HIV properties. researchgate.net A notable example highlighting the importance of the bromo-chloro-indazole structure is its use as a key intermediate in the synthesis of potent anti-HIV therapeutics. For instance, 7-bromo-4-chloro-1H-indazol-3-amine, a regioisomer of the title compound, is a crucial fragment for the synthesis of Lenacapavir, a powerful, long-acting capsid inhibitor for the treatment of HIV-1 infections. sciencefeatured.commdpi.com This demonstrates the value of this specific substitution pattern in the development of modern antiretroviral drugs.

Furthermore, studies on other indazole derivatives have shown promising results. A series of N-arylsulfonyl-3-propionylindoles were evaluated for their ability to inhibit HIV-1 in vitro, with some compounds showing significant activity.

Table 1: Anti-HIV-1 Activity of Selected Indole (B1671886) Derivatives

| Compound | Effective Concentration (EC50) in µM | Therapeutic Index (TI) |

|---|---|---|

| 3c | 9.57 | 31.89 |

| 3g | 11.04 | 13.79 |

| 3i | 5.02 | 81.69 |

Data sourced from a study on N-arylsulfonyl-3-propionylindoles. researchgate.net

Anti-diabetic Activity

Indazole derivatives are also being investigated for their potential in managing diabetes. nih.gov The therapeutic approach for type 2 diabetes often involves inhibiting enzymes like α-glucosidase or protein tyrosine phosphatase 1B (PTP1B). nih.gov While specific data on this compound is not available, the general class of indazole compounds is considered a promising area for the discovery of new anti-diabetic agents. nih.gov Research has shown that other brominated compounds, such as 2,3,6-tribromo-4,5-dihydroxybenzyl derivatives from marine algae, can potently inhibit both PTP1B and α-glucosidase, suggesting that halogenation can be a key feature for activity. nih.gov

Anti-osteoporosis Activity

The treatment of osteoporosis is another field where indazole derivatives have shown potential. researchgate.netresearchgate.netnih.gov Research in medicinal chemistry has led to the development of indazole-based compounds for managing osteoporosis. researchgate.netresearchgate.net The mechanism often involves modulating estrogen receptors or other pathways related to bone metabolism. nih.govnih.gov While direct studies on this compound for osteoporosis were not found, the exploration of the broader indazole family for this condition underscores the scaffold's versatility. researchgate.net

Structure Activity Relationship Sar and Molecular Design Strategies for Optimizing Biological Efficacy

Rational Design Principles for 3-Bromo-5-chloro-1H-indazole Scaffolds in Target-Oriented Synthesis

The design of bioactive molecules based on the this compound scaffold is guided by rational, target-oriented principles. The indazole core is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. nih.gov The bromine atom at the C3-position and the chlorine atom at the C5-position are not merely passive substituents; they are critical elements for directing molecular interactions and for serving as synthetic handles for further molecular elaboration.

Halogenation at the C3-position of the indazole ring is a key step for creating diversity in compound libraries. chim.it The bromine at this position is particularly valuable as it allows for subsequent modifications through metal-catalyzed cross-coupling reactions. chim.it This enables the introduction of various aryl, alkyl, or other functional groups to probe the binding pockets of target proteins and optimize pharmacological activity.

In target-oriented synthesis, the this compound scaffold can be utilized in fragment-based drug design. The halogenated indazole core can serve as a starting fragment that binds to a specific pocket of a target protein. Subsequent synthetic modifications, guided by structural information of the protein-ligand complex, can then be made to enhance binding affinity and selectivity.

Role of Halogen Substitution Patterns (Bromine and Chlorine) on Biological Activity and Selectivity

The bromine atom at the C3-position and the chlorine atom at the C5-position contribute to the molecule's electronic properties and its ability to form halogen bonds. Halogen bonds are non-covalent interactions between a halogen atom and a Lewis base, which can play a crucial role in ligand-receptor binding. The specific pattern of a bromine at C3 and a chlorine at C5 can thus orient the molecule within a binding site in a way that is distinct from other halogenation patterns.

Structure-activity relationship (SAR) studies on various indazole series have demonstrated the importance of the substitution pattern. For instance, in the development of certain kinase inhibitors, the presence and position of halogens on the indazole ring were found to be critical for achieving high potency and selectivity. The combination of a C3-bromo and a C5-chloro substitution provides a unique electronic and steric profile that can be exploited to achieve desired biological effects.

Molecular Hybridization and Scaffold Hopping Strategies in Indazole Drug Discovery

Molecular hybridization and scaffold hopping are two key strategies in modern drug discovery that have been applied to indazole-based compounds. nih.gov

Molecular Hybridization involves combining the structural features of two or more pharmacophores to create a new hybrid molecule with an improved biological profile. The this compound scaffold can be hybridized with other known bioactive moieties to develop novel compounds. For example, the indazole core could be linked to a urea-based structure, a strategy that has been used to develop antagonists for hormone receptors. nih.gov

Scaffold Hopping aims to identify isosteric replacements for a core molecular scaffold while retaining or improving biological activity. rsc.orgacs.org The indazole ring is considered a bioisostere of the indole (B1671886) ring, and scaffold hopping from indole-based compounds to indazole-based ones has been a successful strategy. nih.govrsc.org This approach can lead to compounds with improved pharmacokinetic properties or novel intellectual property. For instance, a known indole-based inhibitor of a particular enzyme could be modified by replacing the indole core with a this compound scaffold, potentially leading to a new class of inhibitors. rsc.org

| Strategy | Description | Application with Indazole Scaffold |

| Molecular Hybridization | Combining two or more pharmacophores into a single molecule. nih.gov | Linking the this compound core with other bioactive fragments to create novel compounds with potentially enhanced activity. |

| Scaffold Hopping | Replacing a central scaffold with a bioisosteric equivalent. rsc.orgacs.org | Substituting an existing scaffold, such as indole, with the this compound core to develop new chemical entities with improved properties. rsc.org |

Ligand-Target Interactions and Binding Site Analysis through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govsemanticscholar.org This method is invaluable for understanding the interactions that govern molecular recognition and for designing new, more potent inhibitors.

Docking studies with indazole derivatives have provided insights into their binding modes with various targets, such as protein kinases and other enzymes. researchgate.net For a molecule like this compound, docking simulations can reveal how the halogen atoms contribute to binding. The bromine and chlorine atoms can participate in halogen bonds with backbone carbonyls or specific amino acid side chains within the active site.

For example, in a hypothetical docking study of a this compound derivative into the ATP-binding site of a protein kinase, the following interactions might be observed:

The N1-H of the indazole ring could act as a hydrogen bond donor to an acceptor group on a hinge region residue.

The bromine atom at the C3 position could form a halogen bond with a backbone carbonyl oxygen.

These computational predictions can then guide the synthesis of new analogues with modified substitution patterns to optimize interactions with the target protein.

| Interaction Type | Potential Role of this compound |

| Hydrogen Bonding | The N-H group of the indazole ring can act as a hydrogen bond donor. |

| Halogen Bonding | The bromine at C3 and chlorine at C5 can act as halogen bond donors to Lewis basic atoms in the protein. rsc.org |

| Hydrophobic Interactions | The benzene (B151609) portion of the indazole ring can engage in hydrophobic interactions with nonpolar residues. |

| π-π Stacking | The aromatic indazole ring can stack with aromatic amino acid residues like phenylalanine or tyrosine. |

Role of 3 Bromo 5 Chloro 1h Indazole As a Research Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Pharmacologically Active Agents and Drug Candidates

The primary utility of 3-Bromo-5-chloro-1H-indazole in drug discovery lies in its role as a precursor for pharmacologically active agents, most notably kinase inhibitors. The indazole nucleus is a key structural motif in several approved anti-cancer drugs that target protein kinases, such as Pazopanib and Entrectinib. The synthesis of these complex molecules often relies on the functionalization of a pre-formed indazole ring.

The bromine atom at the C-3 position of this compound is readily displaced or utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This enables the efficient formation of carbon-carbon bonds, linking the indazole core to various aryl or heteroaryl groups. This method is a cornerstone of modern medicinal chemistry for creating libraries of compounds for screening. The chlorine atom at the C-5 position, while less reactive in these coupling reactions, plays a crucial role in modulating the electronic properties and steric profile of the final molecule, which can significantly influence its binding affinity and selectivity for a biological target.

Research into novel kinase inhibitors frequently employs halogenated indazoles as starting materials. For instance, the synthesis of various analog-sensitive Akt inhibitors has utilized bromoindazole building blocks to explore structure-activity relationships. ucsf.edu While a specific marketed drug may not originate from this exact intermediate, its value is demonstrated in the synthesis of research compounds and drug candidates aimed at a variety of biological targets. A patent has described indazole derivatives with cannabinoid (CB1) receptor activity, highlighting the scaffold's potential beyond kinase inhibition. google.com

| Drug Candidate/Scaffold | Therapeutic Target | Synthetic Utility of Intermediate |

|---|---|---|

| Substituted 3-Aryl-5-chloro-1H-indazoles | Protein Kinases (e.g., ALK, ROS1, Akt) | Enables C-3 arylation via Suzuki or other cross-coupling reactions. nih.gov |

| Indazole-based CB1 Receptor Modulators | Cannabinoid Receptor 1 (CB1) | Serves as a core scaffold for building novel ligands. google.com |

| Novel Anti-cancer Agents | Various oncogenic targets | Provides a rigid core for developing inhibitors that can fit into ATP-binding pockets. |

Building Block for Diverse Heterocyclic Scaffolds with Enhanced Biological Profiles

Beyond serving as a direct precursor to a final drug candidate, this compound is a fundamental building block for constructing a wide array of more complex heterocyclic systems. The reactivity of the C-3 bromine atom is the key feature that allows synthetic chemists to elaborate the indazole core into larger, often fused, ring systems with unique three-dimensional shapes and biological activities.

The Suzuki-Miyaura cross-coupling reaction is a prime example of how this building block is used to create diverse scaffolds. By reacting this compound with various organoboronic acids or esters, a multitude of 3-aryl or 3-heteroaryl-5-chloro-1H-indazoles can be synthesized. nih.gov This approach has been successfully applied to generate novel pyrrolyl and thiophenyl indazoles, which are unique architectural motifs found in biologically active molecules. nih.gov

Furthermore, the functionalized indazoles produced from this intermediate can undergo subsequent reactions to form even more complex heterocyclic structures. For example, research has shown the synthesis of pyrimido[1,2-b]indazol-2-ones from brominated indazole precursors. rsc.org These fused systems create rigid structures that can present functional groups in specific orientations, making them attractive for targeting protein-protein interactions or enzymatic active sites. The synthesis of novel 1,2,6-thiadiazinone kinase inhibitors also demonstrates this principle, where an amino-indazole moiety is incorporated into a larger heterocyclic framework to generate potent compounds. nih.gov This modular approach, starting with a versatile building block like this compound, is highly efficient for exploring new chemical space in the search for novel therapeutics.

| Resulting Heterocyclic Scaffold | Key Synthetic Reaction | Potential Biological Profile |

|---|---|---|

| 3-(Pyrrol-2-yl)-5-chloro-1H-indazole | Suzuki-Miyaura Coupling | Kinase Inhibition, Receptor Modulation |

| 3-(Thiophen-2-yl)-5-chloro-1H-indazole | Suzuki-Miyaura Coupling | Kinase Inhibition, Nicotinic Acetylcholine Receptor Ligands |

| Pyrimido[1,2-b]indazolones | Multi-step synthesis involving initial coupling | Anticancer, Anti-inflammatory |

| Indazolyl-thiadiazinones | C-N Coupling and Suzuki Coupling | Solid Tumor Inhibition nih.gov |

Future Research Directions and Therapeutic Potential of 3 Bromo 5 Chloro 1h Indazole Derivatives

Development of Novel Therapeutic Agents with Improved Efficacy and Selectivity

The future development of therapeutic agents derived from the 3-bromo-5-chloro-1H-indazole core is centered on enhancing their efficacy and selectivity for specific biological targets. This involves strategic structural modifications to optimize interactions with the target protein while minimizing off-target effects.

A key strategy involves the diversification of the indazole core at specific positions. For instance, research has shown that introducing different substituted aromatic groups at the C-5 position of the indazole ring via Suzuki coupling can lead to the discovery of potent and selective anticancer agents. nih.gov In one study, a series of 1H-indazole-3-amine derivatives were synthesized from a 5-bromo-1H-indazol-3-amine precursor. The resulting compounds were tested for their inhibitory effects against various cancer cell lines. nih.gov Notably, one derivative demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with a 50% inhibition concentration (IC₅₀) of 5.15 µM, while showing significantly less activity against a normal human embryonic kidney cell line (HEK-293), indicating good selectivity. Structure-activity relationship (SAR) studies revealed that the type of substituent at the C-5 position was crucial for antitumor activity. nih.gov

Another approach to improving selectivity is the modification of other positions on the indazole ring. For example, in the development of inhibitors for the human epidermal growth factor receptor (HER) family, the N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine skeleton was identified as a promising scaffold for developing both reversible and irreversible pan-HER inhibitors. nih.gov This highlights how the bromo-substituted heterocyclic core can be incorporated into larger molecules to achieve high-strength, selective inhibition of key cancer-related enzymes. nih.gov

| Compound Series | Starting Scaffold | Modification Strategy | Key Finding | Reference |

| 1H-indazole-3-amine derivatives | 5-bromo-1H-indazol-3-amine | Suzuki coupling at C-5 position | Compound 6o showed selective inhibition of K562 cancer cells (IC₅₀ = 5.15 µM). | nih.gov |

| Pan-HER Inhibitors | N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine | Ring structure fusion | Skeleton is effective for developing both reversible and irreversible pan-HER inhibitors. | nih.gov |

Exploration of New Biological Targets and Mechanistic Pathways

The versatility of the indazole scaffold allows its derivatives to interact with a diverse array of biological targets, opening up new avenues for therapeutic intervention. nih.gov Future research will continue to explore novel targets and the mechanistic pathways through which these compounds exert their effects.

Indazole derivatives have been successfully developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. google.com Targets for indazole-based compounds include:

Anaplastic Lymphoma Kinase (ALK): Entrectinib, an indazole derivative, is a potent ALK inhibitor. nih.govnih.gov

Extracellular signal-regulated kinases (ERK1/2): Derivatives have been developed that show excellent potency and selectivity for ERK1/2. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): Indazole-based derivatives have shown inhibitory activity against FGFR1-3. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): The 1H-indazole structure is considered a novel key pharmacophore for potent IDO1 inhibition. nih.gov

MAPK1: Indazole-sulfonamide compounds have shown a strong affinity for MAPK1 in molecular docking studies, suggesting potential as anticancer agents. mdpi.com

Trypanothione (B104310) Reductase (TryR): In a notable expansion beyond cancer and inflammation, derivatives of 3-chloro-6-nitro-1H-indazole have been identified as potent inhibitors of TryR, an essential enzyme in Leishmania, making them promising candidates for new antileishmanial drugs. nih.govnih.gov

| Derivative Class | Biological Target | Therapeutic Potential | Reference |

| 3-aminoindazole derivatives (e.g., Entrectinib) | Anaplastic Lymphoma Kinase (ALK) | Anticancer | nih.govnih.gov |

| 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives | Extracellular signal-regulated kinases (ERK1/2) | Anticancer | nih.gov |

| 1H-indazole derivatives | Fibroblast Growth Factor Receptors (FGFRs) | Anticancer | nih.gov |

| 3-substituted 1H-indazoles | Indoleamine 2,3-dioxygenase 1 (IDO1) | Anticancer | nih.gov |

| 3-chloro-6-nitro-1H-indazole derivatives | Trypanothione Reductase (TryR) | Antileishmanial | nih.govnih.gov |

| Indazole-sulfonamide compounds | Mitogen-activated protein kinase 1 (MAPK1) | Anticancer | mdpi.com |

The exploration of these targets often involves molecular modeling and docking studies to predict binding conformations and guide the rational design of more potent inhibitors. mdpi.comnih.gov

Advanced Synthetic Methodologies for Diversification and Library Synthesis for High-Throughput Screening

The efficient synthesis of diverse chemical libraries is fundamental to modern drug discovery. For the this compound scaffold, developing advanced, scalable synthetic methods is crucial for generating a wide range of analogs for high-throughput screening (HTS).

Current and future synthetic strategies focus on efficiency, regioselectivity, and the ability to introduce molecular diversity. Key methodologies include:

Cross-Coupling Reactions: The Suzuki coupling is a powerful tool for diversification at the 5-position of the indazole ring, where the bromo group serves as a convenient chemical handle. nih.gov This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups, enabling extensive SAR exploration. nih.govnih.gov

Ring Formation Chemistry: Efficient construction of the indazole core itself is critical. A practical, two-step synthesis for 7-bromo-4-chloro-1H-indazol-3-amine, an important intermediate for the HIV capsid inhibitor Lenacapavir, has been developed from inexpensive starting materials. nih.govsemanticscholar.org This method utilizes a regioselective bromination followed by heterocycle formation with hydrazine (B178648) and has been demonstrated on a large scale without requiring chromatographic purification. nih.govsemanticscholar.org

Click Chemistry: For the synthesis of indazole derivatives containing other heterocyclic systems, 1,3-dipolar cycloaddition reactions and "click chemistry" have proven highly efficient. nih.gov These methods allow for the regioselective synthesis of triazole-containing indazoles in high yields, providing rapid access to a library of complex molecules for biological evaluation. nih.govnih.gov

Metal-Catalyzed C-H Amination: Silver-catalyzed intermolecular oxidative C-H amination represents an innovative technique for producing 3-substituted indazole motifs that are otherwise difficult to prepare. nih.gov

These advanced synthetic routes facilitate the creation of large, diverse libraries of this compound derivatives. These libraries can then be subjected to HTS against a panel of biological targets to identify new hit compounds, which can be further optimized into lead candidates for novel therapeutics.

常见问题

Q. What are the recommended synthetic routes for 3-Bromo-5-chloro-1H-indazole, and how are intermediates characterized?

The synthesis typically involves halogenation and cyclization steps. For example, bromination at the 3-position and chlorination at the 5-position can be achieved using reagents like N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂), respectively. Intermediate characterization relies on NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity. X-ray crystallography may validate structural assignments for key intermediates .

Q. Which spectroscopic techniques are critical for verifying the structure of this compound?

- ¹H/¹³C NMR : Identifies proton environments and carbon frameworks, distinguishing between indazole ring positions.

- FT-IR : Confirms functional groups (e.g., N-H stretch in indazole at ~3400 cm⁻¹).

- UV-Vis : Assesses electronic transitions for π-conjugation studies.

- HRMS : Validates molecular formula accuracy. Cross-referencing with computational simulations (e.g., DFT) enhances reliability .

Q. How can purity and stability be optimized during storage?

Store under inert atmosphere (argon) at –20°C to prevent halogen-halogen exchange or decomposition. Regular HPLC analysis (C18 column, acetonitrile/water gradient) monitors purity. Use stabilizers like BHT (butylated hydroxytoluene) for long-term storage if compatible with downstream applications .

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound derivatives be resolved?

Use SHELXL for refinement, adjusting parameters like hydrogen atom placement and thermal displacement models. Validate with the R-factor and Goodness-of-Fit (GoF) . For ambiguous electron density, employ DYNPRO to model disorder or alternative conformations. Cross-check with WinGX/ORTEP for visualization and geometric validation (e.g., bond angles, torsional strain) .

Q. What experimental design principles apply to assessing the compound’s biological activity (e.g., enzyme inhibition)?

- Dose-Response Assays : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀ values.

- Control Groups : Include positive controls (e.g., acarbose for α-glucosidase inhibition) and solvent blanks.

- Mechanistic Studies : Pair kinetic assays (e.g., Lineweaver-Burk plots) with molecular docking (MOE or AutoDock) to probe binding modes. Validate via site-directed mutagenesis if targeting enzymes .

Q. How to address contradictions in structure-activity relationship (SAR) studies for halogenated indazoles?

Perform multivariate analysis to isolate variables (e.g., halogen size, electronic effects). Use 3D-QSAR (CoMFA/CoMSIA) to map steric/electrostatic fields. Reconcile discrepancies by synthesizing analogs with systematic substitutions (e.g., 3-Bromo-5-fluoro variants) and retesting under standardized conditions .

Methodological Notes

- Crystallography : Always deposit refined structures in the Protein Data Bank (PDB) or Cambridge Structural Database (CSD) for peer validation .

- Data Reproducibility : Document synthetic protocols (e.g., reaction time, temperature gradients) in detail, as minor variations can alter halogenation efficiency .

- Ethical Reporting : Disclose negative results (e.g., failed catalytic conditions) to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。